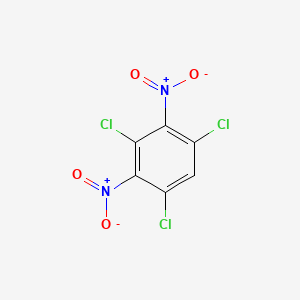

1,3,5-Trichloro-2,4-dinitrobenzene

Description

1,3,5-Trichloro-2,4-dinitrobenzene (CAS: 24089-44-7) is a halogenated nitroaromatic compound with the molecular formula C₆HCl₃N₂O₄ and a molecular weight of 271.44 g/mol . It is also known by synonyms such as 2,4-dinitro-1,3,5-trichlorobenzene and "brassisan" . Key physical properties include a density of 1.822 g/cm³, a melting point of 129.5°C, and a boiling point of 366.8°C at standard pressure .

Primarily supplied by chemical manufacturers such as Dayang Chem (China) and BIOZOL Diagnostica (Germany), it serves as an intermediate in pharmaceuticals, agrochemicals, and dyes . Its halogen and nitro substituents contribute to its reactivity, making it valuable in synthesis but also raising concerns about environmental persistence and toxicity.

Properties

IUPAC Name |

1,3,5-trichloro-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2O4/c7-2-1-3(8)6(11(14)15)4(9)5(2)10(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMOJGOPWSCNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022239 | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Maybridge MSDS] | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6284-83-9, 8003-46-1 | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dinitrotrichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,6-trichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Trichloro-2,4-dinitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BDK8L2RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitrating Agents and Their Roles

The nitration process typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst and dehydrating agent. Oleum (fuming sulfuric acid) may enhance reactivity in systems requiring higher temperatures. Alternative protocols using potassium nitrate (KNO₃) in fuming sulfuric acid have been documented for analogous compounds, though these are less common for chloroarenes.

Industrial and Laboratory-Scale Synthesis

Single-Step Nitration Protocol

A representative large-scale method involves:

-

Reagent Preparation : Mixing 1,3,5-trichlorobenzene (1 mol) with a nitrating acid mixture (HNO₃:H₂SO₄ = 1:2 v/v) at 50–75°C.

-

Reaction Progression : Maintaining the temperature below 80°C to avoid decomposition, with agitation for 6–8 hours.

-

Workup : Quenching the mixture in ice water, followed by filtration and recrystallization from ethanol.

Key Variables :

Table 1: Optimization of Single-Step Nitration

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature (°C) | 60–75 | 65–70 | 85–90 |

| HNO₃:H₂SO₄ Ratio | 1:2 | 70 | 88 |

| Reaction Time (hr) | 6–8 | 68 | 87 |

Stepwise Nitration for Enhanced Regiocontrol

To mitigate over-nitration, a two-step approach is employed:

-

Mononitration : Reacting 1,3,5-trichlorobenzene with diluted HNO₃ (40%) at 40–50°C for 3 hours, yielding 1,3,5-trichloro-2-nitrobenzene.

-

Dinitration : Introducing a second nitro group using HNO₃/H₂SO₄ at 70–80°C for 4 hours.

Advantages :

-

Reduced byproduct formation (<5% trinitro derivative).

Challenges :

-

Extended reaction times increase operational costs.

-

Intermediate isolation requires additional purification steps.

Advanced Catalytic and Solvent Systems

Solvent-Modulated Nitration

Polar aprotic solvents like sulfolane or dichloromethane improve nitro group incorporation by stabilizing the nitronium ion. A comparative study demonstrated:

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Yield (%) | Selectivity (2,4-dinitro) |

|---|---|---|

| Sulfolane | 75 | 97 |

| Dichloromethane | 70 | 93 |

| Glacial Acetic Acid | 60 | 85 |

Catalytic Enhancements

The addition of Lewis acids (e.g., FeCl₃, AlCl₃) at 1–2 mol% accelerates nitration by polarizing the aromatic ring. For example, FeCl₃ reduces reaction time by 30% while maintaining yields >70%.

Byproduct Formation and Mitigation Strategies

Over-nitration to 1,3,5-trichloro-2,4,6-trinitrobenzene is the primary side reaction, occurring when nitric acid is in excess (>3 eq.) or temperatures exceed 80°C. Mitigation approaches include:

-

Stoichiometric Control : Limiting HNO₃ to 2.2–2.5 eq. per nitro group.

-

Real-Time Monitoring : Gas-liquid chromatography (GLC) or inline UV-Vis spectroscopy to terminate reactions at ~90% conversion.

Industrial-Scale Process Design

Continuous Flow Reactors

Modern facilities adopt tubular flow reactors for enhanced heat dissipation and consistent product quality. A pilot-scale system achieved:

Chemical Reactions Analysis

Nitro-Denitration in Oleum

TCDNB undergoes nitro-denitration when treated with nitric acid in oleum at 150°C, yielding two primary products:

-

1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB)

-

1,2,3,5-Tetrachloro-4,6-dinitrobenzene (TetCDNB)

Key Findings:

| Reaction Condition | Product Ratio (TCTNB : TetCDNB) | Yield | Source |

|---|---|---|---|

| Oleum, 150°C | 75 : 25 | 98% | |

| Lower acidity | 60 : 40 | 95% |

The reaction proceeds via ipso-attack of the nitronium ion (NO₂⁺) at a nitro-substituted position, forming a resonance-stabilized diradical intermediate. Subsequent nucleophilic capture by chloride or rearrangement leads to the observed products .

Amination Reactions

TCDNB is a precursor to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) , a thermally stable explosive. Reaction with ammonia in toluene replaces chlorine atoms with amino groups.

Critical Observations:

-

Kinetics : Chlorine at the para position (relative to nitro groups) is less reactive, requiring excess NH₃ for complete substitution .

-

Impurity Formation :

Impurity Data:

| Starting Material Impurity | TACDNB in Final Product | Thermal Stability (DSC Peak) |

|---|---|---|

| 5% 1,2,4-TCB | 0.68% Cl | 320°C (decomposition) |

| 15% 1,2,4-TCB | 1.37% Cl | 310°C (decomposition) |

Substitution with Azide

TCDNB reacts with sodium azide (NaN₃) to form 1,3,5-triazido-2,4-dinitrobenzene , though this pathway is less common than its trinitro analog .

Reaction Conditions:

-

Solvent: Polar aprotic (e.g., DMF)

-

Temperature: 60–80°C

-

Key Challenge: Competing decomposition at elevated temperatures .

Oxidative Degradation

Under strong oxidative conditions (e.g., HNO₃/H₂SO₄), TCDNB undergoes partial oxidation, forming chlorinated benzoquinone derivatives. This side reaction is minimized in controlled nitrations but becomes significant at temperatures >160°C .

Stability and Decomposition

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : TCDNB is characterized by three chlorine atoms and two nitro groups attached to a benzene ring. This configuration makes it a potent electrophile capable of engaging in electrophilic aromatic substitution reactions.

Mechanism of Action : The primary reaction mechanism involves the nitration of aromatic compounds. TCDNB acts as an electrophile that forms covalent bonds with electron-rich aromatic rings, altering their properties and leading to the synthesis of more complex compounds such as 1,3,5-trichloro-2,4,6-trinitrobenzene (T3) and 1,2,3,5-tetrachloro-4,6-dinitrobenzene (T4) .

Chemistry

- Precursor for Synthesis : TCDNB is utilized as a precursor in the synthesis of various nitroaromatic compounds. It serves as a key intermediate in the production of dyes and pigments.

- Electrophilic Aromatic Substitution Studies : Researchers employ TCDNB to study reaction mechanisms involving electrophilic aromatic substitutions due to its reactivity .

Biology

- Biochemical Interactions : Investigated for its interactions with enzymes and proteins, TCDNB has been shown to affect biochemical pathways crucial for synthesizing aromatic compounds .

- Methemoglobinemia Studies : Its potential to induce methemoglobinemia makes it a subject of study in toxicology and pharmacology. Animal studies have demonstrated acute toxicity characterized by symptoms such as headache and nausea .

Medicine

- Pharmaceutical Development : TCDNB is explored for its potential use in developing pharmaceuticals with antimicrobial properties. Its ability to modify biological molecules makes it a candidate for drug design .

Industrial Applications

- Production of Dyes and Pigments : TCDNB is employed in the manufacturing of various industrial chemicals, particularly dyes and pigments that require stable nitroaromatic structures .

- Chemical Manufacturing : Its role as an intermediate in the production of other chemical compounds highlights its importance in industrial chemistry .

Environmental Impact

TCDNB poses environmental risks due to its toxicity to aquatic life. It can interfere with photosynthesis in plants and has been shown to have a toxicity threshold ranging from 170 to 700 ppb for algae .

Summary of Environmental Toxicity:

| Organism Type | Toxicity Threshold (ppb) |

|---|---|

| Algae | 170 - 700 |

| Tomatoes | Not specified |

| Corn | Not specified |

Case Study 1: Toxicological Effects on Aquatic Life

Research indicates that exposure to TCDNB adversely affects aquatic ecosystems by disrupting photosynthesis in algae and leading to diminished growth rates in higher plants like tomatoes and corn. The threshold levels for toxicity highlight the need for stringent regulations regarding its use and disposal in industrial processes.

Case Study 2: Methemoglobinemia Induction

Animal studies have demonstrated that TCDNB can lead to methemoglobinemia, with significant implications for occupational safety. Workers exposed to TCDNB showed symptoms consistent with acute toxicity, underscoring the importance of monitoring exposure levels in environments where this compound is used.

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2,4-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups and chlorine atoms on the benzene ring make it susceptible to various chemical transformations. The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms, and electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring . These reactions are facilitated by the electron-withdrawing nature of the nitro groups, which activate the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Halogenated Dinitrobenzenes

Key Differences :

- Substituent Halogens: The target compound contains three chlorine atoms, whereas 2,4-DNCB and 3,5-DNBB have single halogens (Cl or Br). This increases its molecular weight and likely enhances its stability compared to mono-halogenated analogues.

Nitroaromatic Environmental Contaminants

Key Differences :

- Functional Groups : The target compound combines chlorine and nitro groups, unlike TNT or 1,3,5-TNB, which have only nitro substituents. This may alter its degradation pathways and toxicity profile.

- Environmental Prevalence : While TNT and 1,3,5-TNB are widely reported in groundwater at industrial/military sites (e.g., Weldon Spring, WVOW), this compound is absent from such lists, indicating distinct usage patterns .

Toxicity and Regulatory Considerations

- This compound: Classified as toxic (Hazard 6.1(b)), with risks linked to inhalation or dermal exposure. No specific ecotoxicity data are available .

- 2,4-DNCB : A potent skin sensitizer; occupational exposure limits are stringent due to allergic reactions .

- TNT: Chronic exposure causes hepatotoxicity and is classified as a possible human carcinogen .

Biological Activity

1,3,5-Trichloro-2,4-dinitrobenzene (TCDNB) is a chlorinated aromatic compound known for its applications in various industrial processes and its potential environmental impacts. Understanding its biological activity is crucial for assessing its safety and toxicity in both human health and ecological contexts.

Chemical Structure and Properties

TCDNB has the chemical formula and features three chlorine atoms and two nitro groups attached to a benzene ring. This structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of TCDNB is primarily characterized by its toxicological effects on living organisms. Key findings include:

- Toxicity : TCDNB is suspected to cause significant health effects, including anemia and reduced oxygen-carrying capacity of blood due to methemoglobinemia. Symptoms reported from exposure include headaches, nausea, dizziness, and fatigue .

- Animal Studies : Research indicates that exposure to high concentrations can lead to behavioral changes and reproductive damage in male animals. Long-term exposure may result in a reduction in red blood cell counts .

- Environmental Impact : TCDNB is also considered a potential environmental contaminant, with studies indicating harmful effects on aquatic organisms. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological consequences .

Toxicological Studies

A variety of studies have assessed the toxicological profile of TCDNB:

Case Studies

- Occupational Exposure : A study by Okubo and Shigeta (1982) reported occupational exposure leading to elevated levels of urobilinogen in workers, indicating hemolysis. Symptoms included headaches and dizziness, which diminished over time .

- Aquatic Toxicity : Research has shown that TCDNB poses risks to fish species, with lethal concentrations causing significant mortality rates in controlled experiments. The compound's persistence in water systems necessitates further investigation into its long-term ecological effects .

The mechanisms through which TCDNB exerts its biological effects are not fully understood but may involve:

- Methemoglobinemia : The formation of methemoglobin reduces the blood's ability to carry oxygen, leading to symptoms of hypoxia.

- Reproductive Toxicity : Disruption in sperm production has been observed in animal models, suggesting potential endocrine-disrupting properties .

Environmental Guidelines

Given the potential risks associated with TCDNB, various guidelines have been established for its presence in environmental media:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3,5-Trichloro-2,4-dinitrobenzene, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nitration and halogenation of precursor benzene derivatives. For example, refluxing halogenated intermediates with nitric acid under controlled temperature (e.g., 60–80°C) in sulfuric acid as a catalyst. Solvent selection (e.g., ethanol or glacial acetic acid) and stoichiometric ratios of reagents (e.g., nitric acid to substrate) are critical for yield optimization. Reaction progress can be monitored via thin-layer chromatography (TLC) .

- Key Variables : Temperature control minimizes side reactions (e.g., over-nitration), while excess halogenating agents ensure complete substitution. Post-reaction purification via recrystallization in ethanol or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton absence due to electron-withdrawing groups).

- IR : Peaks at ~1530 cm (NO asymmetric stretch) and ~1350 cm (NO symmetric stretch) validate nitro groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M] and isotopic clusters from chlorine atoms .

Q. What are the key stability considerations for this compound under different storage conditions?

- Storage Guidelines :

- Temperature : Store at 0–6°C in airtight containers to prevent thermal decomposition or sublimation .

- Light Sensitivity : Protect from UV exposure to avoid photolytic degradation of nitro groups.

- Hazard Mitigation : Use secondary containment due to potential reactivity with reducing agents or organic materials .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Modeling Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate charge distribution. Electron-deficient aromatic rings (from -NO and -Cl groups) activate specific positions for nucleophilic attack.

- QSAR Studies : Correlate Hammett constants () of substituents with reaction rates to predict regioselectivity .

Q. What mechanistic insights explain the role of this compound as an intermediate in pesticide synthesis?

- Pathway Analysis :

- The compound acts as a precursor for dinitrophenyl ethers, which inhibit mitochondrial ATP synthesis in pests.

- Key Reaction : Nucleophilic displacement of chlorine atoms by thiols or amines generates bioactive derivatives (e.g., acaricides or fungicides) .

Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?

- Critical Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.